N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1-phenylpyrazol-4-yl)propanamide
Description
N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1-phenylpyrazol-4-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a dimethylamino group and a phenylpyrazole moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1-phenylpyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-24(2)14-16-10-11-21-19(12-16)23-20(26)9-8-17-13-22-25(15-17)18-6-4-3-5-7-18/h3-7,10-13,15H,8-9,14H2,1-2H3,(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXVCOYRGGCOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NC=C1)NC(=O)CCC2=CN(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1-phenylpyrazol-4-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 4-chloropyridine, undergoes a nucleophilic substitution reaction with dimethylamine to form N,N-dimethyl-4-aminopyridine.
Coupling with Phenylpyrazole: The intermediate is then coupled with a phenylpyrazole derivative through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Amide Formation: The final step involves the formation of the amide bond by reacting the coupled intermediate with a suitable acylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1-phenylpyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1-phenylpyrazol-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst or intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(dimethylamino)methyl]pyridin-2-yl]-3-(1-phenylpyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various biochemical pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-aminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.
Phenylpyrazole Derivatives: Known for their bioactivity and use in pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
